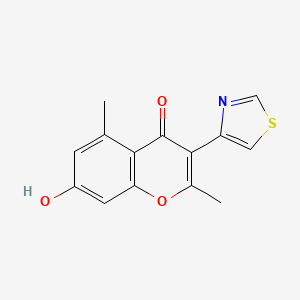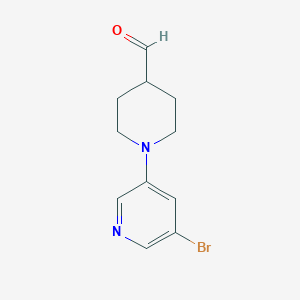
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a bromopyridine moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with piperidine-4-carbaldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid.
Reduction: 1-(5-Bromopyridin-3-yl)piperidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromopyridine moiety may interact with specific molecular targets, such as receptors or enzymes, through non-covalent interactions like hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidine-4-carbaldehyde
- 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid
- 1-(5-Bromopyridin-3-yl)piperidine-4-methanol
Uniqueness: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is unique due to the presence of both a bromopyridine moiety and an aldehyde functional group.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-11(7-13-6-10)14-3-1-9(8-15)2-4-14/h5-9H,1-4H2 |
InChI Key |
QFYNFGULJYQJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)



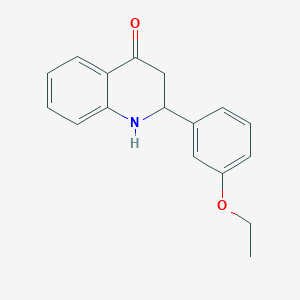
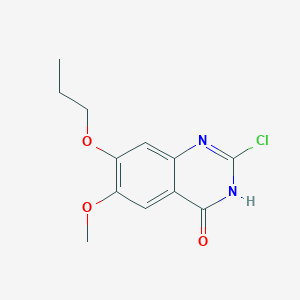
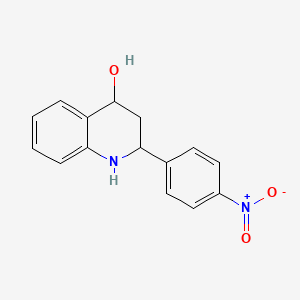



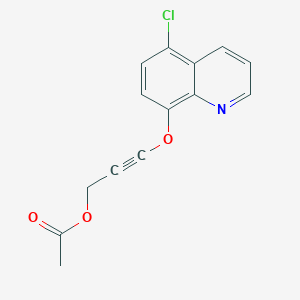
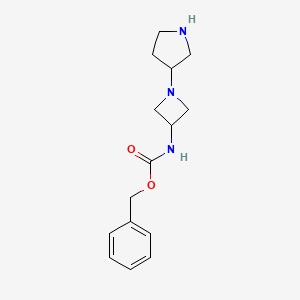
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
